(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the hydroxymethyl group and the ester functionality at specific positions in the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-3-hydroxymethylpyrrolidine with methyl chloroformate under basic conditions to form the ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-Methyl 3-(carboxymethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Boc-3-(Hydroxymethyl)pyrrolidine
- (S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Pyrrolidinone derivatives
Uniqueness
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
DNFNIHHMOVZOCZ-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)N1CC[C@@H](C1)CO |
Canonical SMILES |
COC(=O)N1CCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.